N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine
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Overview
Description
N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE typically involves the reaction of 4-chloroaniline with a thiazole derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine or thiazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE depends on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial properties, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE can be compared with other thiazole derivatives, such as:
- N-(4-CHLOROPHENYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)AMINE
- N-(4-CHLOROPHENYL)-N-(4-ETHYL-1,3-THIAZOL-2-YL)AMINE
These compounds share a similar core structure but differ in the substituents attached to the thiazole ring. The unique properties of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE, such as its specific biological activity or chemical reactivity, can be attributed to the presence of the cyclopropyl group, which may influence its interaction with molecular targets or its overall stability.
Properties
Molecular Formula |
C12H11ClN2S |
---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-3-5-10(6-4-9)14-12-15-11(7-16-12)8-1-2-8/h3-8H,1-2H2,(H,14,15) |
InChI Key |
ZFBCAPDBULKKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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